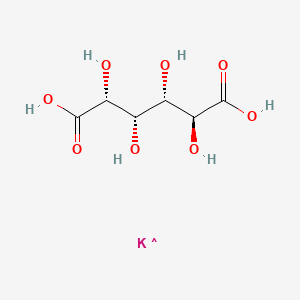
D-Glucaric acid (potassium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucaric acid (potassium) is a naturally occurring aldaric acid found in various fruits and vegetables, as well as in the human body
準備方法
Synthetic Routes and Reaction Conditions
D-Glucaric acid (potassium) can be synthesized through the oxidation of glucose. One common method involves the use of nitric acid as a catalyst to oxidize glucose, resulting in the formation of D-Glucaric acid . Another method involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst for the oxidation process .
Industrial Production Methods
Industrial production of D-Glucaric acid (potassium) often involves biocatalysis. Engineered strains of Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris have been developed to produce D-Glucaric acid through metabolic pathways . These methods are considered more eco-friendly and efficient compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
D-Glucaric acid (potassium) undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of glucose at the C-1 and C-6 positions results in the formation of D-Glucaric acid .
Common Reagents and Conditions
Common reagents used in the synthesis of D-Glucaric acid include nitric acid and TEMPO. The reaction conditions typically involve controlled temperatures and pH levels to ensure efficient oxidation .
Major Products Formed
The major product formed from the oxidation of glucose is D-Glucaric acid. This compound can further undergo reactions to form derivatives such as D-glucaro-1,4-lactone .
科学的研究の応用
D-Glucaric acid (potassium) has numerous applications in scientific research:
Chemistry: Used as a building block for biodegradable polymers and detergents.
Biology: Acts as a metal sequestering agent and imaging agent in tumor observation.
Medicine: Reduces cholesterol levels, suppresses tumor development, and enhances human immunity.
Industry: Used in sewage treatment as a surfactant and in the treatment of synthetic dyes as a decolorizer.
作用機序
D-Glucaric acid (potassium) exerts its effects through various molecular pathways. It enhances liver detoxification by downregulating hepatocyte apoptosis, reducing reactive oxygen species production, and inhibiting β-glucuronidase synthesis . These actions help in reducing the reabsorption of toxins in hepatocytes and promoting their excretion.
類似化合物との比較
Similar Compounds
D-Glucuronic acid: A glucose derivative with anti-oxidation properties and applications in medicine and cosmetics.
D-Gluconic acid: Produced through the oxidation of glucose and used in food and pharmaceutical industries.
Uniqueness
D-Glucaric acid (potassium) is unique due to its strong inhibitory effect on β-glucuronidase, which plays a crucial role in liver detoxification . This property makes it particularly valuable in medical applications for reducing cancer risks and enhancing immunity.
特性
分子式 |
C6H10KO8 |
|---|---|
分子量 |
249.24 g/mol |
InChI |
InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/t1-,2-,3-,4+;/m0./s1 |
InChIキー |
AHPUWJRVCCLSPB-SBBOJQDXSA-N |
異性体SMILES |
[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O.[K] |
正規SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.[K] |
関連するCAS |
84864-60-8 576-42-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


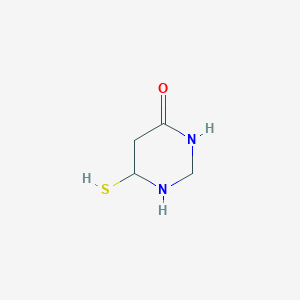

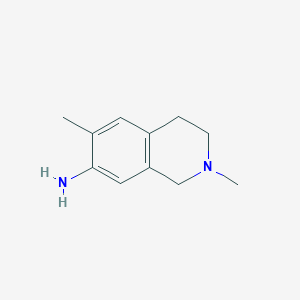


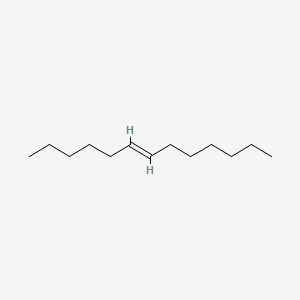
![[1,1'-Biphenyl]-4-carbonitrile, 2'-chloro-4'-methoxy-5'-[[2-oxo-2-[4-(1-oxo-2-propen-1-yl)-1-piperazinyl]ethyl]amino]-](/img/structure/B12330530.png)
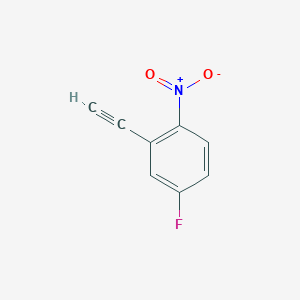
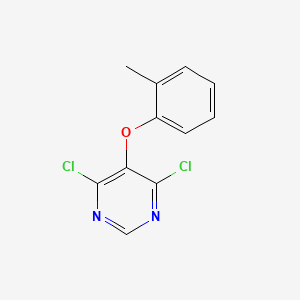
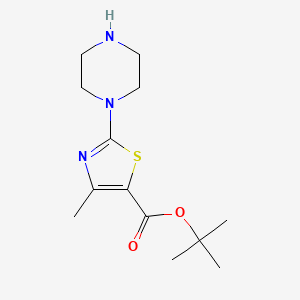
![N-[[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]iminomethyl]-N-hexylcarbamate](/img/structure/B12330550.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate](/img/structure/B12330555.png)
![2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]-](/img/structure/B12330562.png)
![1-Piperazinecarboxylic acid, 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B12330568.png)
